1-(1-{2-methylimidazo[1,2-a]pyridine-3-carbonyl}azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole
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Overview
Description
1-(1-{2-methylimidazo[1,2-a]pyridine-3-carbonyl}azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of their rings. The compound’s structure includes an imidazo[1,2-a]pyridine moiety, an azetidine ring, and a triazole ring, making it a unique and versatile molecule in the field of medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-{2-methylimidazo[1,2-a]pyridine-3-carbonyl}azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethyl sulfoxide (DMSO) or methanol .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 1-(1-{2-methylimidazo[1,2-a]pyridine-3-carbonyl}azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated solvents like chloroform or dichloromethane, with catalysts such as palladium on carbon
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
1-(1-{2-methylimidazo[1,2-a]pyridine-3-carbonyl}azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe for detecting metal ions.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties .
Mechanism of Action
The mechanism of action of 1-(1-{2-methylimidazo[1,2-a]pyridine-3-carbonyl}azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes or receptors, inhibiting their activity.
Pathways Involved: It can modulate signaling pathways related to cell proliferation, apoptosis, and inflammation
Comparison with Similar Compounds
2-methylimidazo[1,2-a]pyridine: Shares the imidazo[1,2-a]pyridine moiety but lacks the azetidine and triazole rings.
4-phenyl-1H-1,2,3-triazole: Contains the triazole ring but does not have the imidazo[1,2-a]pyridine and azetidine components
Uniqueness: 1-(1-{2-methylimidazo[1,2-a]pyridine-3-carbonyl}azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole is unique due to its combination of three distinct heterocyclic rings, which confer specific chemical and biological properties not found in simpler analogues .
Properties
IUPAC Name |
(2-methylimidazo[1,2-a]pyridin-3-yl)-[3-(4-phenyltriazol-1-yl)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N6O/c1-14-19(25-10-6-5-9-18(25)21-14)20(27)24-11-16(12-24)26-13-17(22-23-26)15-7-3-2-4-8-15/h2-10,13,16H,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONOLGUVPWMDDSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)C(=O)N3CC(C3)N4C=C(N=N4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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